N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide
Description
N-[(Thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide (Compound 189) is a heterocyclic compound featuring a 1,2,3-triazole core linked to a thiophen-2-ylmethyl group via a carboxamide bridge. Its molecular formula is C₁₂H₁₀N₅OS, with a molecular weight of 259.30 g/mol . The compound was synthesized via a general method (Method A) involving condensation reactions, yielding 31% after purification by thin-layer chromatography (TLC). Characterization included ¹H NMR, HPLC-ESI-MS, and elemental analysis, confirming its structural integrity .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c13-8(7-5-10-12-11-7)9-4-6-2-1-3-14-6/h1-3,5H,4H2,(H,9,13)(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTVIYBGSVYVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=NNN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:
Formation of Thiophene Derivative: The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Coupling Reaction: The thiophene derivative is then coupled with the triazole derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: Both the thiophene and triazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted thiophene and triazole derivatives.
Scientific Research Applications
N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole-Carboxamide Core
Compound 190 : N-(2-(Thiophen-2-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide
- Molecular Formula : C₁₃H₁₂N₄OS
- Molecular Weight : 273.32 g/mol
- Key Difference : Ethyl linker between thiophene and triazole-carboxamide.
- Yield : 33% (Method A) .
Compound 193 : N-(2-Phenoxyethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide
- Molecular Formula : C₁₄H₁₂N₄O
- Molecular Weight : 232.28 g/mol
- Key Difference: Thiophene replaced by a phenoxyethyl group.
- Yield : 80% (Method A) .
- Impact: The phenoxyethyl substituent drastically improves yield, likely due to reduced steric hindrance or enhanced solubility. The absence of sulfur in the aromatic ring alters electronic properties, which could influence binding interactions.
Heterocyclic Modifications
Compound SI65 : N-[4-(Diethylamino)phenyl]-4-phenyl-1-propyl-1H-1,2,3-triazole-5-carboxamide
- Molecular Formula: Not explicitly stated, but includes diethylamino and phenyl groups.
- Key Difference: Bulky diethylamino and propyl substituents on the triazole.
- Synthesis : NMR data (δ 11.47 ppm for NH) confirms carboxamide formation .
5-Chloro-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]thiophene-2-carboxamide
Biological Activity
N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a triazole ring linked to a thiophene moiety. The structural characteristics of this compound contribute to its pharmacological properties. The triazole ring is known for its ability to interact with various biological targets, including enzymes and receptors.
Enzyme Inhibition
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant enzyme inhibition properties. For instance, they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the cholinergic system involved in neurotransmission. This inhibition can enhance cognitive function and has implications for treating neurodegenerative diseases such as Alzheimer's disease .
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various pathogens. The compound's ability to disrupt cellular processes in bacteria and fungi makes it a candidate for developing new antimicrobial agents. Studies have demonstrated that triazole derivatives can inhibit the growth of pathogens like Candida albicans and Escherichia coli through mechanisms such as disrupting cell wall synthesis and inhibiting key metabolic pathways .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
| Biological Activity | Mechanism | Target Pathogens/Conditions |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | Candida albicans, E. coli |
| Enzyme inhibition | AChE and BuChE inhibition | Neurodegenerative diseases |
| Anticancer | Modulation of signaling pathways | Various cancer cell lines |
| Antifungal | Disruption of fungal metabolism | Candida species |
Case Studies
Case Study 1: Anticancer Activity
In a recent study, this compound was evaluated for its anticancer properties against human colorectal cancer cells (HCT116). The results indicated that the compound induced apoptosis through the activation of caspase pathways and modulation of apoptosis-related proteins . The compound demonstrated IC50 values in the low micromolar range, suggesting potent anticancer activity.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this triazole derivative against several fungal strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods. The compound exhibited significant activity against Candida species with MIC values ranging from 8 to 16 µg/mL . This highlights its potential as a therapeutic agent in treating fungal infections.
Q & A
Basic: What are the optimal synthetic routes for N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide, and what yield and purity considerations are critical?
The synthesis typically involves multi-step reactions, including cycloaddition for triazole formation and functionalization of the thiophene moiety. For example, similar triazole-thiophene hybrids are synthesized via condensation of thiophene-2-carboxaldehyde derivatives with azide precursors, followed by carboxamide coupling . Key considerations include:
- Reagent stoichiometry : Excess azide reagents (e.g., NaN₃) may improve cycloaddition efficiency but require careful quenching.
- Solvent selection : Polar aprotic solvents like DMF enhance reaction homogeneity but may complicate purification .
- Yield optimization : Yields for analogous compounds range from 60–75%, with purity >95% achieved via recrystallization (e.g., ethanol/water mixtures) or column chromatography .
Basic: How can solubility limitations of the compound be addressed in experimental settings?
This compound exhibits low aqueous solubility due to its hydrophobic thiophene and triazole groups. Methodological solutions include:
- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays, ensuring solvent compatibility with biological systems .
- Derivatization : Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) to the triazole or thiophene ring to enhance solubility without compromising bioactivity .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability for in vivo studies .
Advanced: What crystallographic techniques are recommended for determining the compound’s structure, and how does SHELXL enhance refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Use a high-resolution diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data .
- Structure solution : Employ direct methods (e.g., SHELXS) for phase determination, followed by Fourier mapping .
- Refinement with SHELXL :
- Anisotropic displacement parameters : Model thermal motion for non-H atoms to improve accuracy .
- Hydrogen placement : Use riding models or difference Fourier maps for H-atom positions .
- Twinned data handling : SHELXL’s twin refinement options (e.g., BASF parameter) resolve challenges from crystal twinning .
Validation tools like WinGX/ORTEP ensure geometric accuracy and generate publication-ready figures .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved bioactivity?
Rational design involves:
- Core modifications : Replace the thiophene methyl group with electron-withdrawing substituents (e.g., Cl, NO₂) to enhance binding to enzymatic targets .
- Triazole substitution : Introduce alkyl or aryl groups at the 1H-1,2,3-triazole position to modulate steric and electronic effects .
- Carboxamide optimization : Replace the carboxamide with sulfonamide or urea groups to alter hydrogen-bonding interactions .
In vitro assays (e.g., kinase inhibition) paired with molecular docking (using AutoDock Vina) validate hypothesized interactions .
Advanced: What analytical methods are essential for validating the compound’s structural integrity and purity?
- Spectroscopic characterization :
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring (e.g., 1,4-disubstitution) and thiophene methyl integration .
- IR spectroscopy : Identify carboxamide C=O stretches (~1650–1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .
- HPLC : Use C18 columns (ACN/water gradient) to assess purity (>95%) and detect synthetic byproducts .
Advanced: How can researchers resolve contradictions in biochemical assay data for this compound?
Contradictory results (e.g., variable IC₅₀ values in kinase assays) may arise from:
- Assay conditions : Standardize buffer pH, temperature, and ATP concentrations to minimize variability .
- Compound stability : Perform stability studies (e.g., LC-MS) to detect degradation products under assay conditions .
- Off-target effects : Use orthogonal assays (e.g., SPR for binding kinetics) to confirm target specificity .
Statistical tools like Grubbs’ test identify outliers, while dose-response curves (non-linear regression) improve reproducibility .
Advanced: What computational strategies support the prediction of this compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate membrane permeation (e.g., using GROMACS) to predict blood-brain barrier penetration .
- Metabolism prediction : Use GLORY or MetaSite to identify potential Phase I/II metabolic sites (e.g., triazole oxidation) .
Basic: What are the key safety and handling protocols for this compound in laboratory settings?
- Toxicity : Refer to SDS for acute toxicity data (e.g., LD₅₀ in rodents) and handle with nitrile gloves/lab coats .
- Waste disposal : Neutralize in alkaline solutions (e.g., NaOH) before incineration to avoid thiophene-derived pollutants .
- Storage : Store desiccated at –20°C to prevent hydrolysis of the carboxamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
